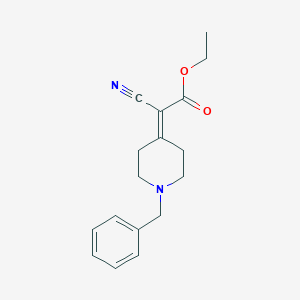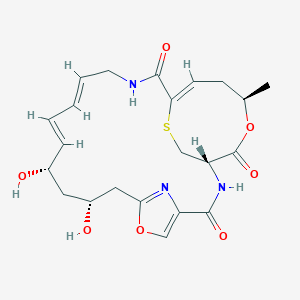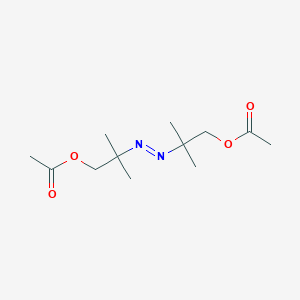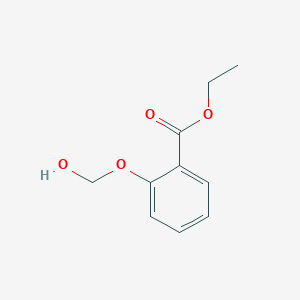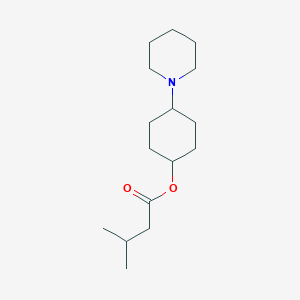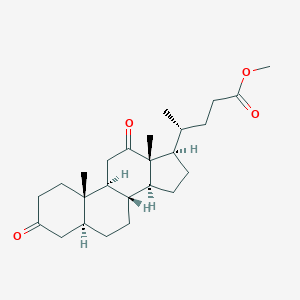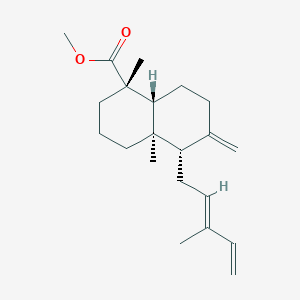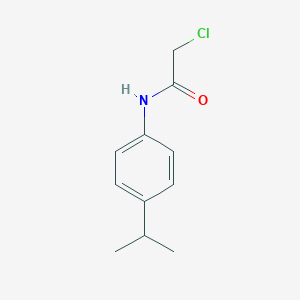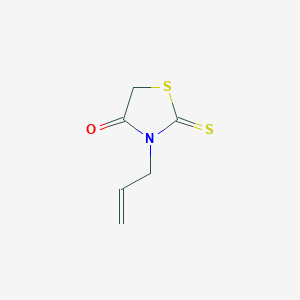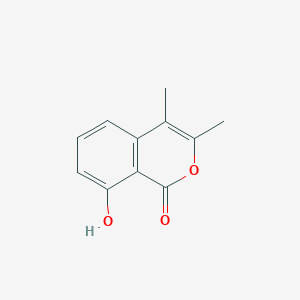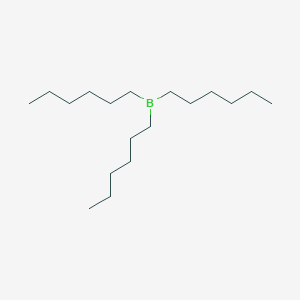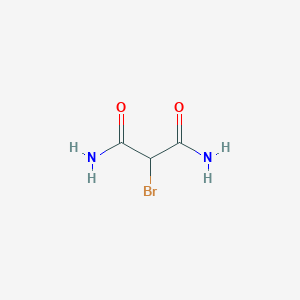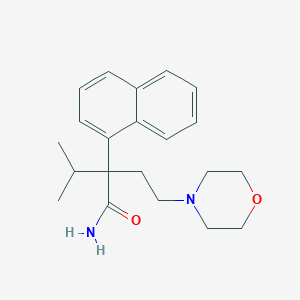
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide, also known as AINA, is a synthetic compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. AINA is a member of the naphthalene family and is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.
Mécanisme D'action
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide exerts its pharmacological effects by selectively inhibiting nNOS, which is a key enzyme involved in the production of NO in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide binds to the active site of nNOS and prevents the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a beneficial effect on various neurological disorders.
Effets Biochimiques Et Physiologiques
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of NO production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a neuroprotective effect in various animal models of neurological disorders by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is a potent inhibitor of nNOS and has been extensively studied for its potential use as a pharmacological tool in various scientific studies. One of the major advantages of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in lab experiments is its selectivity towards nNOS, which allows for the specific inhibition of this enzyme without affecting other isoforms of NOS. However, one of the limitations of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
The potential use of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide as a pharmacological tool in various scientific studies is an area of ongoing research. Future studies could focus on the development of more potent and selective inhibitors of nNOS, as well as the investigation of the therapeutic potential of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in various neurological disorders. Additionally, the development of novel drug delivery systems could help to overcome the solubility limitations of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide and improve its efficacy in experimental settings.
Méthodes De Synthèse
The synthesis of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is through the condensation of 2-morpholinoethylamine with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide.
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of nitric oxide (NO) production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
1506-00-9 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide |
Formule moléculaire |
C21H28N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)21(20(22)24,10-11-23-12-14-25-15-13-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,16H,10-15H2,1-2H3,(H2,22,24) |
Clé InChI |
BULQNWJGGGMADX-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



